Antiblaze V6-d16
CAS No.:
Cat. No.: VC0200422
Molecular Formula: C₁₃H₈D₁₆Cl₆O₈P₂
Molecular Weight: 599.09
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C₁₃H₈D₁₆Cl₆O₈P₂ |
|---|---|
| Molecular Weight | 599.09 |
Introduction
Chemical Identity and Structural Features
Nomenclature and Molecular Composition
Antiblaze V6-d16, systematically named [2-[bis(2-chloro-1,1,2,2-tetradeuterioethoxy)phosphoryloxymethyl]-3-chloro-2-(chloromethyl)propyl] bis(2-chloro-1,1,2,2-tetradeuterioethyl) phosphate, belongs to the organophosphate ester family. Its structure features a central 2,2-bis(chloromethyl)trimethylene backbone linked to two bis(2-chloroethyl) phosphate groups, with 16 deuterium atoms replacing hydrogens in the ethyl moieties . The molecular formula and exact mass of 598.0052 Da distinguish it from the non-deuterated form (Antiblaze V6, MW 582.99 Da) .
Key Structural Attributes
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Deuterium Placement: Deuterium atoms occupy all hydrogen positions on the 2-chloroethyl groups, minimizing isotopic interference during mass spectrometric analysis .
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Chlorine Substitution: Six chlorine atoms enhance thermal stability and flame-retardant efficacy by promoting radical scavenging during combustion .
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Phosphate Linkages: The dual phosphate groups facilitate interactions with polar surfaces, influencing environmental mobility and adsorption kinetics .
Synthesis and Analytical Applications
Isotopic Labeling Strategy
The synthesis of Antiblaze V6-d16 involves reacting 2,2-bis(chloromethyl)trimethylene chlorohydrin with deuterated 2-chloroethyl phosphorodichloridate under anhydrous conditions. This process ensures >95% deuteration efficiency, as verified by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) . The deuterated ethyl groups () provide a +8 Da mass shift relative to the non-deuterated form, enabling precise quantification via isotopic dilution .
Role in Flame Retardant Research
Antiblaze V6-d16 is indispensable for:
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Quantitative Analysis: Serving as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) to correct matrix effects in environmental samples .
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Degradation Studies: Tracking metabolic pathways in aquatic organisms, where deuterium labeling prevents interference from endogenous compounds .
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Thermal Decomposition Profiling: Identifying pyrolysis products of Antiblaze V6 in polymer matrices, as reported in Stapleton’s seminal 2011 study .
Physicochemical Properties and Stability
Thermal and Solubility Characteristics
| Property | Value | Source |
|---|---|---|
| Boiling Point | 620.3°C at 760 mmHg | |
| Melting Point | 90°C (decomposes) | |
| Density | 1.464 g/cm³ | |
| Flash Point | 588.4°C | |
| Solubility | Sparingly in methanol; soluble in chloroform, DMSO |
The compound’s high thermal resistance (decomposition >500°C) aligns with its application in flame-retardant polymers, where it inhibits ignition by releasing phosphoric acid under heat . Its limited solubility in polar solvents like methanol necessitates the use of chlorinated solvents (e.g., dichloromethane) for laboratory handling .
Analytical Methodologies and Detection
Chromatographic and Spectroscopic Techniques
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LC-MS/MS: Electrospray ionization in negative mode ([M-H]⁻ m/z 597.01) with a C18 column (2.1 × 100 mm, 1.7 µm) achieves baseline separation from Antiblaze V6 (retention time: 8.2 min vs. 8.0 min) .
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Gas Chromatography (GC): Derivatization with N,O-bis(trimethylsilyl)trifluoroacetamide enhances volatility, enabling detection at sub-ppb levels .
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NMR Spectroscopy: -NMR (500 MHz, CDCl₃) confirms deuterium incorporation via the absence of ethyl proton signals (δ 1.2–1.5 ppm) .
Environmental Impact and Regulatory Status
Ecotoxicological Considerations
Stapleton et al. (2011) detected Antiblaze V6-d16 degradation products (e.g., bis(2-chloroethyl) phosphate) in zebrafish embryos, indicating potential bioaccumulation risks . The compound’s log P of 5.72 suggests a propensity for lipid bilayer penetration, warranting further ecotoxicity assessments .
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